molecular formula C19H28N2O4S B5322582 N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5322582
M. Wt: 380.5 g/mol
InChI Key: JBYSPTLHKRYZFB-UHFFFAOYSA-N
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Description

Piperidine derivatives, characterized by their piperidine nucleus, and sulfonamide compounds are frequently explored in the field of medicinal chemistry for their varied biological activities and chemical properties. These compounds are synthesized through various methods and have distinct molecular structures, contributing to their diverse chemical and physical properties.

Synthesis Analysis

Synthesis of piperidine derivatives often involves nucleophilic substitution reactions, coupling reactions, and the use of electrophiles in the presence of bases such as sodium hydride (NaH) in dimethyl formamide (DMF) environments (Khalid et al., 2013). Additionally, methodologies for creating N-substituted piperidine compounds include steps like nucleophilic [18F] fluorination, indicating advanced techniques in radiochemistry for studying receptor interactions (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques and crystallography. For instance, X-ray diffraction studies have confirmed structures of synthesized piperidine derivatives, revealing aspects like chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives includes anodic methoxylation, showcasing the influence of N-acyl and N-sulfonyl groups on the methoxylation outcomes. Such reactions highlight the complex interplay between structure and reactivity in these compounds (Golub & Becker, 2015).

Physical Properties Analysis

Physical properties such as crystallization behavior, solubility, and melting points are integral to understanding the usability and stability of these compounds. Crystal structure studies provide insights into the solid-state characteristics, including intermolecular hydrogen bonds and molecular conformations, which are crucial for predicting solubility and stability (Banerjee et al., 2002).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, researchers could investigate more efficient methods of synthesizing the compound, or they could study its reactivity in more detail. If the compound shows biological activity, it could be studied as a potential drug .

properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-5-10-20-19(22)15-8-11-21(12-9-15)26(23,24)18-13-16(14(2)3)6-7-17(18)25-4/h5-7,13-15H,1,8-12H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSPTLHKRYZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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